molecular formula C7H10 B048542 Bicyclo[2.2.1]hept-2-ene CAS No. 498-66-8

Bicyclo[2.2.1]hept-2-ene

Cat. No.: B048542
CAS No.: 498-66-8
M. Wt: 94.15 g/mol
InChI Key: JFNLZVQOOSMTJK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a bicyclic hydrocarbon with the molecular formula C7H10. It is characterized by a rigid structure consisting of a six-membered ring fused to a three-membered ring. This compound is notable for its strained ring system, which imparts unique reactivity and makes it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar Diels-Alder reactions. The process typically involves the use of high-purity cyclopentadiene and ethylene, with the reaction being carried out in the presence of a catalyst to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its strained ring system and the presence of a double bond, which imparts distinct reactivity compared to its fully saturated or more unsaturated analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JFNLZVQOOSMTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10
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Related CAS

25038-76-0
Record name Polynorbornene
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DSSTOX Substance ID

DTXSID2022042
Record name Norbornylene
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Molecular Weight

94.15 g/mol
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Physical Description

White solid with a pungent odor; [Alfa Aesar MSDS]
Record name 2-Norbornene
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CAS No.

498-66-8
Record name Norbornene
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Record name Bicyclo[2.2.1]hept-2-ene
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Record name 8,9,10-trinorborn-2-ene
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Synthesis routes and methods I

Procedure details

Polymerization was conducted in the same manner as in Preparation Example 1 except that 18 parts of 5-hexyl-2-norbornene (HNB) was used in place of 26 parts of 5-decyl-2-norbornene, and 3 parts of 5-ethylidene-2-norbornene (ENB) were added, thereby obtaining 21 parts of a norbornene terpolymer [Mn=71,100, Mw=107,000; compositional ratio NB/HNB/ENB of monomers=74/23/3 (molar ratio); Tg=323° C.] was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-ethylidene-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tetracyclododecene (20 g) containing 35,000 ppm of the compound having a molecular weight of 188 obtained in Example 2, norbornene (2.5 g), dicyclopentadiene (2.5 g) and toluene (200 ml) were introduced into an entirely dried autoclave of 500 ml. Triethylaluminum (3 mmol) was added to the above mixture, and further, tetrachlorotitanium (0.7 mmol) and triethylamine (7 mmol) were added to carry out a ring opening polymerization at 30° C. for 6 hours.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Tetracyclododecene
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of bicyclo[2.2.1]hept-2-ene?

A1: this compound has the molecular formula C7H10 and a molecular weight of 94.15 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry, are routinely used to characterize this compound and its derivatives. [, , , , , , , , ]

Q3: What is the melting point of this compound?

A3: this compound has a melting point of 45 °C. []

Q4: What solvents are suitable for dissolving this compound?

A4: this compound exhibits good solubility in most organic solvents. []

Q5: What is ring-opening metathesis polymerization (ROMP), and how is this compound utilized in this context?

A5: ROMP is a polymerization technique that uses metal carbenes to open strained cyclic olefins, like this compound, and link them together to form polymers. [, , , , , , , , , , , , ]

Q6: Which catalysts are commonly employed in the ROMP of this compound?

A6: Several transition metal complexes, particularly those based on ruthenium, molybdenum, and tungsten, are effective catalysts for the ROMP of this compound. Examples include Grubbs catalysts and Schrock catalysts. [, , , , , , , ]

Q7: How does the structure of this compound affect its reactivity in ROMP?

A7: The strained nature of the bicyclic ring system in this compound makes it highly reactive in ROMP. The ring strain is released upon ring-opening, providing a thermodynamic driving force for polymerization. [, , , ]

Q8: What factors influence the microstructure (e.g., cis/trans content) of polynorbornenes obtained via ROMP?

A8: Factors like the catalyst system, reaction conditions (temperature, solvent), and steric hindrance around the double bond in the monomer can influence the cis/trans ratio in the resulting polynorbornene. [, , ]

Q9: Can this compound participate in copolymerization reactions, and if so, what are some examples?

A9: Yes, this compound can be copolymerized with other monomers. For example, it has been successfully copolymerized with cyclopentene using a ruthenium-based catalyst system to produce nearly alternating copolymers. [] Another example is its alternating copolymerization with sulfur dioxide, a spontaneous process that is thought to proceed through a biradical mechanism. []

Q10: Beyond ROMP, are there other notable reactions involving this compound?

A10: Yes, this compound readily undergoes various other reactions, including Diels-Alder reactions. It can act as a dienophile, reacting with dienes to form substituted bicyclic compounds. [, , , ] It can also participate in reactions with organomagnesium halides, leading to addition products. []

Q11: Have computational methods been employed to study this compound and its reactions?

A11: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the mechanism of reactions involving this compound, including its C-C bond activation by platinum catalysts. [] Additionally, ab initio calculations have been used to aid in the vibrational spectra assignments of this compound derivatives. []

Q12: How do substituents on the this compound ring system influence its reactivity?

A12: Substituents, especially their size and electronic properties, can significantly impact the reactivity of this compound. Bulky substituents can hinder access to the double bond, affecting reactions like ROMP. [, , ] Electron-withdrawing groups can modify the electron density of the double bond, influencing its reactivity in reactions like Diels-Alder cycloadditions. []

Q13: How stable is this compound under different conditions?

A13: this compound is a relatively stable compound but can undergo reactions under certain conditions. For instance, it can undergo oxidation with strong oxidizing agents. [] It is also susceptible to polymerization under the influence of appropriate catalysts. [, , , , , , , , ]

Q14: What analytical techniques are used to monitor the polymerization of this compound?

A14: Techniques like NMR spectroscopy and gel permeation chromatography (GPC) are commonly employed to monitor the progress of polymerization reactions involving this compound. NMR can provide information about monomer conversion and polymer microstructure, while GPC can determine the molecular weight distribution of the resulting polymer. [, , , ]

Q15: Is there information available about the environmental impact and degradation of this compound and its polymers?

A15: While specific data on the environmental fate of this compound itself is limited in the provided research, it's crucial to consider potential environmental impacts during its handling and disposal. [] As for its polymers, their environmental persistence can vary depending on factors like the type of substituents and potential for biodegradation. []

Q16: What are some examples of cross-disciplinary applications of this compound and its derivatives?

A16: this compound and its polymers find diverse applications across various fields. For instance, they have been investigated for use in industrial water treatment processes, particularly for preventing aragonite precipitation from saltwater. [] Additionally, this compound-derived polymers containing chromophores have been explored for their potential in materials with light-emitting properties. []

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